Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)-
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Overview
Description
N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an anthracene moiety, a diphenylphosphino group, and a benzamide linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9-carbaldehyde with 4-(diphenylphosphino)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form different hydro-anthracene derivatives.
Substitution: The diphenylphosphino group can participate in substitution reactions, leading to the formation of various phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products
Scientific Research Applications
N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Mechanism of Action
The mechanism of action of N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide, particularly in its anticancer applications, involves the inhibition of Zinc Finger Protein 207 (ZNF207). This inhibition weakens the stemness of glioma cells, thereby hindering tumorigenesis and promoting apoptosis. The compound downregulates stem-related genes, which contributes to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Anthracen-9-ylmethyl)benzamide: Lacks the diphenylphosphino group, making it less versatile in coordination chemistry.
4-(Diphenylphosphino)benzamide: Does not contain the anthracene moiety, limiting its applications in fluorescence-based studies.
Anthracene-9-carbaldehyde: A precursor in the synthesis of N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide, but lacks the benzamide linkage.
Uniqueness
N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide is unique due to its combination of an anthracene moiety, a diphenylphosphino group, and a benzamide linkage. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
602314-35-2 |
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Molecular Formula |
C34H26NOP |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-(anthracen-9-ylmethyl)-4-diphenylphosphanylbenzamide |
InChI |
InChI=1S/C34H26NOP/c36-34(35-24-33-31-17-9-7-11-26(31)23-27-12-8-10-18-32(27)33)25-19-21-30(22-20-25)37(28-13-3-1-4-14-28)29-15-5-2-6-16-29/h1-23H,24H2,(H,35,36) |
InChI Key |
LRMFSFUQBDXKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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